Product packaging for 2-(3-Bromo-4-fluorophenyl)acetonitrile(Cat. No.:CAS No. 501420-63-9)

2-(3-Bromo-4-fluorophenyl)acetonitrile

Cat. No.: B1286807
CAS No.: 501420-63-9
M. Wt: 214.03 g/mol
InChI Key: ORKCKZRBHXMWBO-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS 501420-63-9) is a versatile halogenated aromatic nitrile with the molecular formula C8H5BrFN and a molecular weight of 214.04 g/mol . This compound, characterized by its high purity of 96% and a boiling point of approximately 279°C, serves as a critical synthetic intermediate in advanced organic synthesis and proteomics research . Its molecular structure incorporates both a reactive bromo-fluorophenyl group and an acetonitrile moiety, making it a valuable bifunctional building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions . For instance, this compound has been successfully utilized in palladium-catalyzed aminocarbonylation methodologies to synthesize (Z)-3-methyleneisoindolin-1-ones, a privileged scaffold in medicinal chemistry, demonstrating its specific utility in the formation of heterocyclic compounds . As a key starting material, it enables researchers in pharmaceuticals and chemical biology to explore new chemical spaces and develop novel bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle it with care, noting its associated hazards which include acute toxicity upon ingestion, skin contact, or inhalation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFN B1286807 2-(3-Bromo-4-fluorophenyl)acetonitrile CAS No. 501420-63-9

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKCKZRBHXMWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602630
Record name (3-Bromo-4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501420-63-9
Record name (3-Bromo-4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-4-fluorophenyl)acetonitrile
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Preparation Methods

Direct Synthesis from 3-Bromo-4-fluorobenzyl Bromide

One of the primary methods for synthesizing 2-(3-Bromo-4-fluorophenyl)acetonitrile involves the reaction of 3-bromo-4-fluorobenzyl bromide with sodium cyanide. The reaction is typically carried out in dimethyl sulfoxide (DMSO) as a solvent.

Reaction Overview:

Procedure:

  • Dissolve 5.0 g of 3-bromo-4-fluorobenzyl bromide in 80 mL of DMSO.
  • Add 1.16 g of sodium cyanide to the solution.
  • Stir the mixture at room temperature for about 18 hours.
  • The product can be isolated through standard work-up procedures such as extraction and purification.

Alternative Synthesis Using Potassium Hydroxide

Another method utilizes potassium hydroxide in a reaction with acetonitrile derivatives under specific conditions.

Reaction Overview:

Procedure:

  • Suspend 603 mg of potassium hydroxide in dry DMF.
  • Add 1.0 g of (3-bromo-4-fluorophenyl)acetonitrile dissolved in DMF dropwise.
  • Stir for an additional period before heating to facilitate the reaction.
  • After completion, extract the product using ethyl acetate and purify via column chromatography.

Comparative Analysis of Synthetic Methods

The following table summarizes the key aspects of different preparation methods for this compound:

Method Starting Material Reagent Solvent Yield (%) Reaction Time
Direct Synthesis 3-Bromo-4-fluorobenzyl bromide Sodium cyanide DMSO Up to 75% ~18 hours
Synthesis with Potassium Hydroxide (3-Bromo-4-fluorophenyl)acetonitrile Potassium hydroxide DMF ~14% Variable

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research has indicated that derivatives of 2-(3-Bromo-4-fluorophenyl)acetonitrile exhibit promising antitumor activities. For instance, compounds featuring this structural motif have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives showed significant inhibitory effects on tumor cell proliferation, suggesting potential as anticancer agents .

Antimicrobial Properties:
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that this compound derivatives possess activity against a range of bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimal inhibitory concentrations (MICs) were determined, revealing effective compounds with MIC values as low as 4 μg/mL against resistant strains .

Agrochemicals

Pesticide Development:
The unique bromine and fluorine substituents in this compound contribute to its efficacy in developing new agrochemical products. Research indicates that this compound can serve as a precursor for synthesizing novel pesticides with enhanced biological activity and reduced environmental impact. The synthesis of related compounds has been linked to improved pest resistance in agricultural applications.

Material Sciences

Polymer Chemistry:
In material sciences, this compound is utilized in the synthesis of polymers with specific properties. Its reactivity allows it to be incorporated into polymer matrices, enhancing thermal stability and mechanical strength. Studies have shown that polymers derived from this compound can exhibit improved resistance to degradation under various environmental conditions .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate brominated and fluorinated phenyl precursors with acetonitrile under controlled conditions. The mechanism of action often involves the formation of covalent bonds with biological targets, influencing enzyme activity and metabolic pathways.

  • Antitumor Activity Evaluation:
    A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The most effective derivative exhibited an IC₅₀ value greater than 40 μmol/L across multiple tumor types, indicating a favorable safety profile alongside potent activity .
  • Agrochemical Development:
    In a study focused on pesticide efficacy, compounds derived from this compound demonstrated increased effectiveness against common agricultural pests compared to traditional agents, suggesting a viable pathway for developing environmentally friendly agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the acetonitrile group, contribute to its reactivity and ability to participate in various chemical reactions. These interactions can affect biochemical pathways and processes, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(3-Bromo-4-fluorophenyl)acetonitrile with key structural analogs, emphasizing substituent positions, molecular weights, and available

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data
This compound 501420-63-9 C₈H₅BrFN 214.04 3-Br, 4-F ≥95% purity (commercial)
2-Bromo-4-fluorophenylacetonitrile 61150-58-1 C₈H₅BrFN 214.04 2-Br, 4-F Positional isomer; no MP data
2-(4-Bromo-3-fluorophenyl)acetonitrile 499983-13-0 C₈H₅BrFN 214.04 4-Br, 3-F Substituent-swapped isomer
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile 1214372-42-5 C₉H₅BrF₃N 264.05 3-Br, 4-CF₃ 98% purity; higher lipophilicity
2-Bromophenylacetonitrile 18698-97-0 C₈H₆BrN 196.04 2-Br MP: 104–106°C

Key Observations :

Substituent Position : The position of Br and F significantly impacts electronic properties. For example, the 3-Br/4-F substitution in the target compound creates a para-fluoro and meta-bromo arrangement, which may enhance electrophilicity compared to ortho-substituted analogs (e.g., 2-Bromo-4-fluorophenylacetonitrile) .

Trifluoromethyl vs. Fluorine : Replacing 4-F with a CF₃ group (as in CAS 1214372-42-5) increases molecular weight by ~50 g/mol and likely enhances steric bulk and electron-withdrawing effects, affecting reactivity in cross-coupling reactions .

Computational Insights (DFT Studies)

While direct DFT data for this compound is unavailable, studies on structurally related compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) reveal that non-planar molecular geometries and localized HOMO/LUMO distributions on aromatic rings influence charge density and reaction pathways . For the target compound, HOMO orbitals are expected to localize on the electron-rich acetonitrile group, while LUMO orbitals may reside on the halogenated phenyl ring.

Biological Activity

2-(3-Bromo-4-fluorophenyl)acetonitrile is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. Despite the limited literature available specifically addressing its biological effects, preliminary studies suggest various applications and mechanisms of action.

  • Molecular Formula : C₈H₅BrFN
  • Molecular Weight : 214.03 g/mol
  • CAS Number : 501420-63-9

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that its biological activity may be influenced by the presence of the bromine and fluorine substituents. These halogens can enhance the compound's reactivity and interaction with biological targets, potentially affecting various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound could potentially inhibit tubulin polymerization, which is crucial for cancer cell proliferation . Although direct studies on this specific compound are scarce, the following findings from related compounds provide insights into its potential:

CompoundCell LineIC50 (µM)Activity
2-(4-Fluorophenyl)-7-acetamido-5-bromoindoleA549 (Lung Cancer)9.94Moderate
2-(3-Chlorophenyl)-7-acetamido-5-bromoindoleHeLa (Cervical Cancer)8.74Moderate

These results suggest that compounds with similar structures may exhibit modest cytotoxicity against cancer cells, indicating a potential pathway for further investigation into this compound .

Antimicrobial Activity

The antibacterial and antifungal properties of compounds related to this compound have been noted in various studies. For example, certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups like bromine and fluorine is believed to enhance this activity:

PathogenMIC (µg/mL)
E. coli0.0048
S. aureus5.64
C. albicans16.69

These findings indicate that modifications to the phenyl ring can significantly influence antimicrobial efficacy .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated various indole derivatives for their cytotoxic effects against A549 and HeLa cells. While direct evaluations of this compound were not reported, related compounds exhibited varying degrees of activity, suggesting potential pathways for further research into this compound's effects .
  • Structure-Activity Relationship (SAR) : Research on SAR has highlighted the importance of substituent placement on the phenyl ring in enhancing biological activity. Compounds with halogen substitutions showed improved interactions with biological targets, which could be applicable to this compound .

Q & A

Q. What are the recommended synthetic protocols for 2-(3-Bromo-4-fluorophenyl)acetonitrile, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The synthesis of halogenated acetonitriles like this compound often involves nucleophilic substitution or coupling reactions. For instance, ethyl 2-(7-((3-bromo-4-fluorophenyl)carbamoyl)-1H-imidazo[4,5-b]pyridin-2-yl)acetate, a derivative, was synthesized using 2,3-diamino-N-(3-bromo-4-fluorophenyl)isonicotinamide under optimized conditions (yield: 60%) . Key parameters include:
  • Solvent selection : Acetonitrile is commonly used for its polarity and miscibility .
  • Catalysts : Cesium carbonate facilitates deprotonation and accelerates reactions in acetonitrile-based systems .
  • Temperature : Reactions are typically conducted at room temperature to avoid side-product formation .
    Optimization involves varying solvent ratios (e.g., acetone:ethanol:acetonitrile for crystallization) and monitoring reaction progress via TLC or HPLC .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : Identifies nitrile (C≡N) stretches (~2240 cm⁻¹) and aryl-halogen bonds. Comparative analysis with IR libraries (e.g., EPA-IR Vapor Phase Library) validates functional groups .
  • X-ray Crystallography : Resolves molecular geometry. SHELX refinement (SHELXL/SHELXS) is widely used for small-molecule structures, achieving mean C–C bond accuracies of ±0.006 Å .
  • HPLC : A quality-by-design approach with ethanol/acetonitrile gradients optimizes separation efficiency for halogenated analogs. pH adjustment (e.g., phosphate buffers) enhances peak resolution .

Q. How should researchers approach the purification of this compound to avoid common byproducts?

  • Methodological Answer :
  • Recrystallization : Use solvent mixtures like acetone:ethanol:acetonitrile (1:1:1 v/v) to isolate high-purity crystals .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates brominated byproducts. Monitor fractions via UV-Vis at 254 nm .
  • Low-Temperature Storage : Store intermediates at 0–6°C to prevent degradation, as demonstrated for structurally similar bromo-fluorophenyl compounds .

Advanced Questions

Q. How can researchers employ X-ray crystallography and SHELX refinement to resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use high-resolution (≤1.0 Å) single-crystal data to minimize errors. ORTEP-3 (with GUI) visualizes thermal ellipsoids and validates bond angles .
  • SHELX Refinement : Apply twin refinement (TWIN/BASF commands in SHELXL) for twinned crystals. Iterative cycles with restraints on anisotropic displacement parameters improve R-factors (target: <0.05) .
  • Validation Tools : Check for outliers using CCDC Mercury’s Mogul geometry database .

Q. What strategies are effective in analyzing contradictory data from different spectroscopic methods when characterizing halogenated acetonitrile derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare IR nitrile peaks with ¹³C NMR signals (~115–120 ppm for C≡N). Discrepancies may indicate tautomerism or impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+1]⁺ at m/z 421.2 for derivatives) and identifies bromine isotope patterns (1:1 for ⁷⁹Br/⁸¹Br) .
  • Dynamic NMR : Resolves rotational barriers in sterically hindered derivatives by variable-temperature experiments .

Q. In mechanistic studies of nucleophilic substitution reactions involving this compound, how can isotopic labeling or kinetic studies elucidate reaction pathways?

  • Methodological Answer :
  • Deuterated Analogs : Synthesize deuterated substrates (e.g., this compound-d₄) to track hydrogen/deuterium exchange via ²H NMR .
  • Kinetic Profiling : Use pseudo-first-order conditions with excess nucleophile (e.g., KCN). Plot ln([substrate] vs. time) to determine rate constants (k) and infer SN1/SN2 mechanisms .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict transition states and activation energies, correlating with experimental k values .

Q. How do computational chemistry tools aid in predicting the reactivity and regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : HOMO/LUMO maps identify electrophilic sites (e.g., bromine for Suzuki coupling). Lower LUMO energy at the bromine atom enhances oxidative addition .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction trajectories. Higher dielectric constants stabilize ionic intermediates in polar solvents .
  • Docking Studies : For enzyme inhibition studies, AutoDock Vina predicts binding affinities of derivatives to target proteins (e.g., kinases) .

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